![molecular formula C11H19NO2S B1470078 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid CAS No. 1499488-27-5](/img/structure/B1470078.png)
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid
Overview
Description
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid, or THPPA, is a powerful and versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless solid that is soluble in water and ethanol, and is used as a reagent in organic synthesis. THPPA is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel compounds involving structures similar to 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid have been synthesized to explore their chemical properties and potential applications. For example, research on the synthesis of coumarin-based fluorescent compounds utilized piperidine derivatives, indicating the role of piperidine structures in developing new fluorescent materials with potential applications in bioimaging and sensors (Sanap & Samant, 2012).
Catalytic Applications
- Piperidine and its derivatives, akin to the core structure of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid, have been employed as catalysts in chemical reactions. For instance, research on cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes highlighted their use as catalysts for oxidative alkenol cyclization, demonstrating the utility of piperidine derivatives in catalysis and organic synthesis (Dönges et al., 2014).
Material Science
- The synthesis and study of novel piperidine-containing compounds, similar in structural motifs to 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid, have implications in material science. For example, research on the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates aimed at creating monomers for fluorescent films, indicating the potential of such structures in the development of new materials with specific optical properties (Soboleva et al., 2017).
Medicinal Chemistry
- While avoiding specifics on drug use, dosage, and side effects, it's worth noting that derivatives of piperidine, similar to the structure of interest, have been synthesized and evaluated for various biological activities. This includes research on N- and O-acyl derivatives of diphenylpiperidines, which are part of ongoing efforts to discover new biologically active compounds (Soldatenkov et al., 2003).
properties
IUPAC Name |
2-[1-(thiolan-3-yl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)7-9-1-4-12(5-2-9)10-3-6-15-8-10/h9-10H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJQADUNYORYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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